molecular formula C9H9F2NO3 B1398692 2,6-Difluoro-3-(methoxymethoxy)benzamide CAS No. 1384476-82-7

2,6-Difluoro-3-(methoxymethoxy)benzamide

Cat. No. B1398692
M. Wt: 217.17 g/mol
InChI Key: BGBGYWLJENYTRV-UHFFFAOYSA-N
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Description

“2,6-Difluoro-3-(methoxymethoxy)benzamide” is a chemical compound with the molecular formula C9H9F2NO3 . It has an average mass of 217.169 Da and a monoisotopic mass of 217.055054 Da .


Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-3-(methoxymethoxy)benzamide” consists of a benzamide core with two fluorine atoms at the 2 and 6 positions and a methoxymethoxy group at the 3 position .

Scientific Research Applications

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide, a compound with structural similarities to benzamides, has been extensively reviewed for its pharmacological properties and clinical applications. It's primarily advocated for use in gastrointestinal diagnostics, treating various types of vomiting, and managing functional and organic gastrointestinal disorders. The drug facilitates radiological identification of lesions, assists in emergency endoscopy, and is effective in reducing post-operative vomiting and radiation sickness. Its role in accelerating gastric emptying prior to anaesthesia has been recognized, though its efficacy in healing gastric ulcers remains unproven. The research provides a comprehensive overview of metoclopramide's pharmacodynamics, pharmacokinetics, therapeutic trials, and side effects, highlighting its significant impact on enhancing drug absorption and antiemetic properties (Pinder et al., 2012).

Emerging Fluorinated Compounds

A study on per- and polyfluoroalkyl substances (PFASs) and their alternatives discusses the environmental and health risks associated with these compounds. It emphasizes the importance of finding new compounds to replace PFASs due to their persistence, bioaccumulation, and toxicity. The review investigates the sources, environmental effects, and toxicity assessments of novel fluorinated alternatives, indicating the need for additional studies to confirm their long-term usability (Wang et al., 2019).

Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide

The versatility of benzene-1,3,5-tricarboxamide (BTA) as a supramolecular building block is reviewed, illustrating its importance across nanotechnology, polymer processing, and biomedical applications. BTAs' simple structure, wide accessibility, and detailed understanding of their self-assembly behavior allow their utilization in creating one-dimensional, nanometer-sized structures stabilized by threefold H-bonding. The review underscores BTAs' potential in driving applications due to their multivalent nature and self-assembly capabilities (Cantekin et al., 2012).

Amyloid Imaging in Alzheimer's Disease

A review focusing on the development of amyloid imaging ligands for Alzheimer's disease highlights the breakthroughs in measuring amyloid in vivo in patients' brains. The paper discusses the progress of various radioligands in Alzheimer's disease patients and healthy controls, showing the potential of PET amyloid imaging in early disease detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 2,6-Difluoro-3-methylbenzoyl chloride, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

A study published in Nature suggests that the 2,6-difluoro-3-(methoxymethoxy)benzamide motif is important for FtsZ allosteric inhibition . This suggests that “2,6-Difluoro-3-(methoxymethoxy)benzamide” and similar compounds could be further studied for their potential as antibacterial agents .

properties

IUPAC Name

2,6-difluoro-3-(methoxymethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBGYWLJENYTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274867
Record name 2,6-Difluoro-3-(methoxymethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(methoxymethoxy)benzamide

CAS RN

1384476-82-7
Record name 2,6-Difluoro-3-(methoxymethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384476-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-(methoxymethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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